

Technical Guide: AF568 NHS Ester Integration in High-Parameter Flow Cytometry

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Compound of Interest

Compound Name: AF568 NHS ester

Cat. No.: B14754393

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Abstract

This technical guide details the integration of Alexa Fluor® 568 (AF568) NHS Ester into multicolor flow cytometry panels. While AF568 is a photostable, bright fluorophore, its optimal use requires precise control over conjugation chemistry and spectral management. This document provides a validated protocol for antibody labeling via N-hydroxysuccinimide (NHS) ester chemistry and outlines strategic panel design to mitigate spillover issues associated with the 561 nm excitation line.

Part 1: The Chemistry & Physics of AF568 NHS Ester

Fluorophore Characteristics

AF568 is a sulfonated rhodamine derivative. Unlike Phycoerythrin (PE), which is a large protein complex (240 kDa), AF568 is a small organic molecule (~792 Da). This structural difference makes AF568 ideal for intracellular staining where large fluorophores may suffer from steric hindrance.

Property	Value	Notes
Excitation Max	578 nm	Optimally excited by 561 nm (Yellow-Green) laser.
Emission Max	603 nm	Detectable in the 610/20 nm bandpass filter.
Extinction Coeff.[1] ()	91,300 cm ² M ⁻¹	High absorptivity contributes to brightness.
Correction Factor (CF)	0.11	Critical for calculating protein concentration post-labeling.
Reactive Group	NHS Ester	Targets primary amines () on Lysine and N-terminus.

The Reaction Mechanism (NHS Ester)

The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the target antibody to form a stable amide bond, releasing NHS as a byproduct.

- **Critical Parameter (pH):** The reaction is pH-dependent. At low pH, amines are protonated () and unreactive.[2][3] At high pH (>9.0), the NHS ester hydrolyzes rapidly in water before labeling the protein.[3] Optimal pH is 8.3.
- **The "Tris Trap":** Buffers containing primary amines (Tris, Glycine) or stabilizers (BSA, Gelatin) act as competitive substrates, neutralizing the dye before it labels the antibody. These must be removed.

Part 2: Panel Design Strategy

Laser & Filter Configuration

AF568 is a "Yellow-Green" laser dye. While it can be excited by the 488 nm (Blue) laser (approx. 45% efficiency), this is suboptimal and increases spillover into FITC/GFP channels.

- Primary Excitation: 561 nm Laser.[4][5][6]
- Primary Detector: 610/20 nm (often labeled "PE-Texas Red" or "ECD" channel).

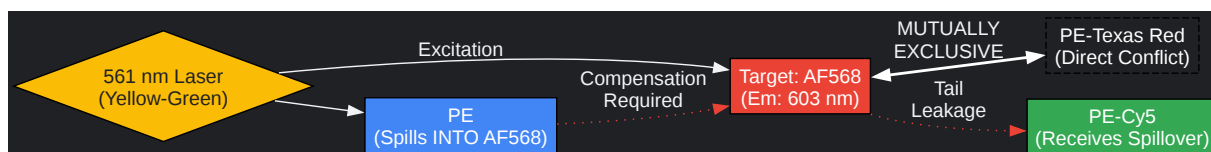
Spectral Topology & Spillover

When designing a panel, AF568 occupies the "Orange/Red" emission space.

- Major Conflict (Avoid): PE-Texas Red (or ECD/PE-CF594).[7] These are spectrally identical to AF568. You cannot use AF568 and PE-Texas Red on the same cell population in conventional cytometry.
- Spillover Source (Incoming): PE. PE emits broadly; significant compensation is required to remove PE signal from the AF568 detector.
- Spillover Target (Outgoing): PE-Cy5 or PE-Cy7. AF568 has a long emission tail that can leak into red-shifted detectors.

Panel Logic Visualization

The following diagram illustrates the spectral hierarchy and conflict zones for AF568.



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Caption: Spectral topology showing AF568 excitation dependencies and critical spillover relationships with PE and PE-tandem dyes.

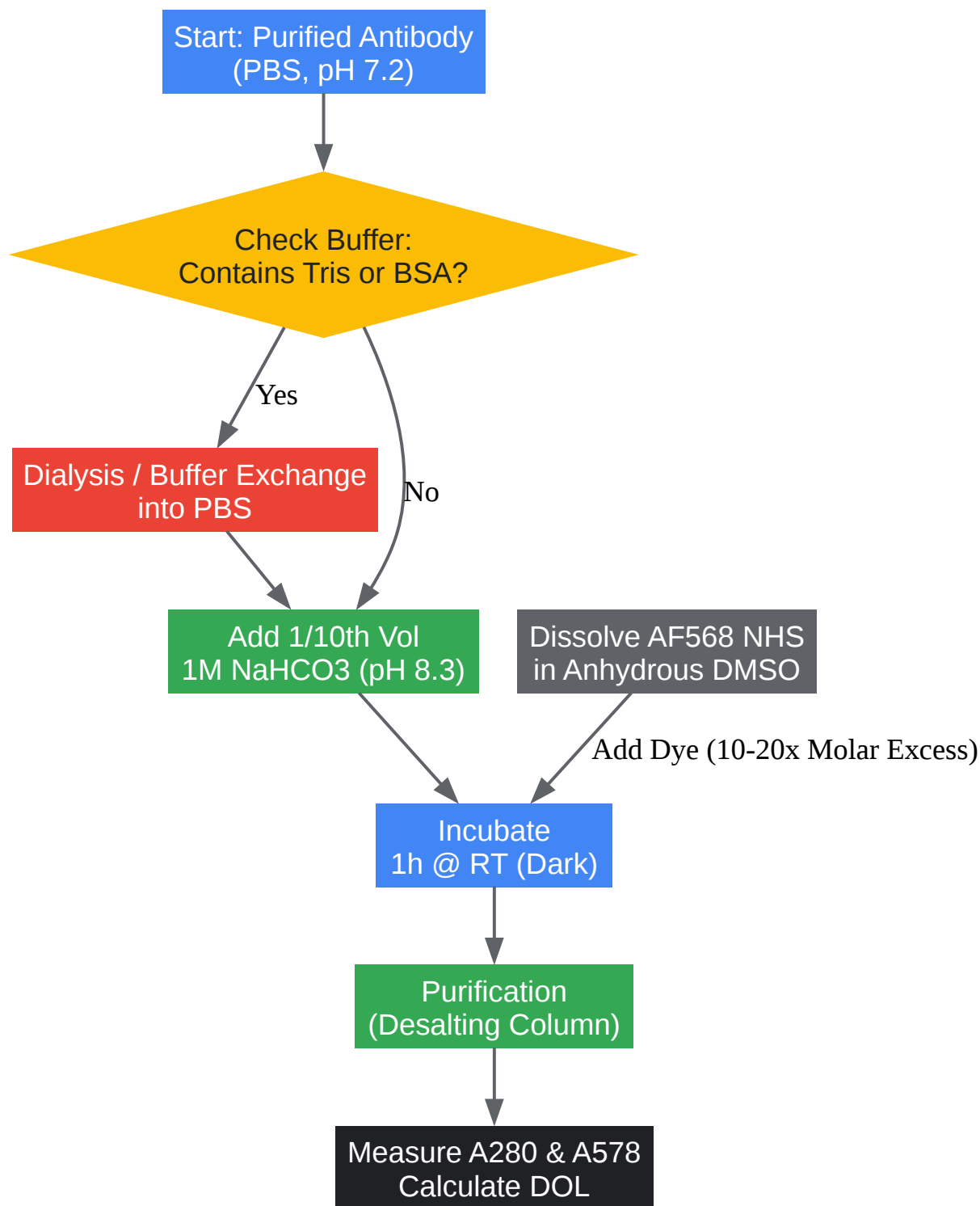
Part 3: Conjugation Protocol (Step-by-Step)

This protocol is designed for labeling 100 µg of IgG. Scale linearly.

Materials Required[1][2][3][7][8][9][10][11][12][13]

- **AF568 NHS Ester:** (Store at -20°C, desiccated).
- **Antibody:** High purity (>90%), free of BSA/Gelatin/Tris.
- **Reaction Buffer:** 1M Sodium Bicarbonate (), pH 8.3.
- **Anhydrous DMSO.**
- **Desalting Column:** (e.g., Zeba Spin or Sephadex G-25) with 7K MWCO.

Workflow Diagram



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Caption: Critical path for NHS ester conjugation. Note the mandatory removal of amine-containing buffers (Tris/BSA) prior to reaction.

Detailed Procedure

Phase 1: Antibody Preparation[8]

- Concentrate: Ensure antibody concentration is >1 mg/mL. (Ideal: 2–5 mg/mL).
- Buffer Adjustment: If the antibody is in PBS (pH 7.2), add 1/10th volume of 1M Sodium Bicarbonate (pH 8.3).
 - Example: To 100 μ L antibody, add 10 μ L 1M NaHCO₃. Final pH will be ~8.3.
 - Warning: If the antibody contains Tris or BSA, you must perform a buffer exchange (dialysis or spin column) into PBS before this step.

Phase 2: Dye Preparation[8]

- Remove **AF568 NHS ester** from freezer and equilibrate to Room Temperature (RT) before opening (prevents condensation hydrolysis).
- Dissolve dye in anhydrous DMSO to 10 mg/mL.
 - Note: NHS esters hydrolyze in minutes in water. Prepare this immediately before use.

Phase 3: Conjugation Reaction

- Calculate Molar Ratio (MR).[9] For AF568 (hydrophilic), a 10x to 15x molar excess of dye over protein is standard for IgG.
- Add the calculated volume of dye to the antibody solution while vortexing gently.
- Incubate for 60 minutes at RT, protected from light. Constant rotation is preferred but not strictly necessary.

Phase 4: Purification

- Equilibrate a desalting column (7K MWCO) with PBS (+ 0.09% Azide if storing).
- Apply the reaction mixture to the column.

- Centrifuge/Elute to separate the labeled antibody (high MW, elutes first) from free dye (low MW, retained).

Part 4: Quality Control & Validation

Do not assume the labeling worked. You must calculate the Degree of Labeling (DOL).^{[1][8]}

Absorbance Measurement

Use a Nanodrop or Spectrophotometer to measure absorbance at:

- 280 nm (): Protein absorbance (plus some dye correction).
- 578 nm (): Dye absorbance maximum.

Calculations

Use the following constants for AF568:

- cm
M
- (Correction Factor)
- cm
M
(for standard IgG)

Step 1: Correct Protein Absorbance

Step 2: Calculate Protein Concentration (M)

Step 3: Calculate DOL

- Target DOL: Optimal DOL for AF568 on an IgG is 3 to 6.
 - < 3: Dim signal.

“

- 8: Potential quenching or antibody precipitation.

Part 5: Troubleshooting

Issue	Probable Cause	Solution
DOL is near zero	Buffer contained Tris or Glycine.	Dialyze antibody into PBS before adding Bicarbonate.
DOL is very low (<1)	Dye was hydrolyzed (wet DMSO).	Use fresh anhydrous DMSO; do not store dye in solution.
Precipitation	Over-labeling (DOL >8).	Reduce dye molar excess (try 5x or 8x).
High Background	Free dye remaining.	Repeat desalting step or use a larger column.

References

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